molecular formula C23H30ClN5O B2381254 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877791-71-4

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2381254
CAS No.: 877791-71-4
M. Wt: 427.98
InChI Key: UDDWQANCMKTKPF-UHFFFAOYSA-N
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Description

The compound 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as Compound A) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A pyrazolo[1,5-a]pyrimidine core providing a planar heterocyclic scaffold.
  • 5-tert-butyl and 2-methyl groups contributing steric bulk and metabolic stability.
  • 3-(4-chlorophenyl): A chloro-substituted aryl group influencing electronic and hydrophobic interactions.
  • N-[2-(morpholin-4-yl)ethyl]amine at position 7, enhancing solubility via the morpholine moiety and enabling hydrogen bonding .

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O/c1-16-21(17-5-7-18(24)8-6-17)22-26-19(23(2,3)4)15-20(29(22)27-16)25-9-10-28-11-13-30-14-12-28/h5-8,15,25H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDWQANCMKTKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and the subsequent introduction of the substituents. One common synthetic route involves the condensation of appropriate precursors under controlled conditions, followed by functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify certain functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.

Scientific Research Applications

Anti-mycobacterial Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, a crucial enzyme for the survival of Mycobacterium tuberculosis (M.tb). The compound has shown promise in this area:

  • Mechanism of Action : The compound binds to the ATP synthase enzyme, inhibiting its function and thereby reducing ATP production in M.tb. This mechanism is critical for developing new treatments against tuberculosis, especially given the rise of drug-resistant strains.
  • Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazolo[1,5-a]pyrimidine core influence biological activity. For instance, compounds with specific aryl substitutions have demonstrated enhanced potency against M.tb. Studies indicate that bulky groups at certain positions can hinder activity, while small modifications can lead to significant improvements in efficacy .

Case Study: In Vitro Testing

A series of derivatives were synthesized and tested for their anti-mycobacterial properties. For example:

CompoundMIC (µg/mL)Observations
Compound A0.2High potency against M.tb
Compound B1.5Moderate activity; further optimization needed

These findings suggest that careful modification of the compound's structure can lead to more effective anti-tuberculosis agents.

Anti-malarial Activity

In addition to its anti-mycobacterial properties, this compound has also been evaluated for its potential as an antimalarial agent:

  • Target Enzyme : The primary target identified is dihydroorotate dehydrogenase from Plasmodium falciparum, which plays a vital role in pyrimidine biosynthesis essential for the parasite's proliferation.
  • Efficacy : Preliminary testing indicates that certain derivatives exhibit significant activity against Plasmodium falciparum, with IC50 values suggesting effective inhibition of the target enzyme .

Case Study: Efficacy Testing

A study involving several derivatives showed varying degrees of effectiveness:

CompoundIC50 (µM)Efficacy Notes
Compound X0.05Highly effective against P.falciparum
Compound Y0.15Moderate efficacy; suitable for further development

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 3: Chlorophenyl vs. Fluorophenyl

Compound A features a 4-chlorophenyl group at position 3, while analogs like 3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine () replace chlorine with fluorine. Key differences:

  • Electron-withdrawing effects : Chlorine (σp = 0.23) vs. fluorine (σp = 0.06) alters the electron density of the aryl ring, impacting binding to hydrophobic pockets or charged residues.
  • Biological activity : Fluorinated analogs in (Table 2) show moderate anti-mycobacterial activity (MIC = 2–8 µg/mL), suggesting halogen choice modulates target engagement .

Variations at Position 7: Morpholinoethyl vs. Other Amine Substituents

The N-[2-(morpholin-4-yl)ethyl] group in Compound A is compared to:

  • N-(pyridin-2-ylmethyl) : In , analogs like 3-(4-fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine introduce a pyridine ring, enhancing π-π stacking but reducing solubility due to lower polarity .
  • N-(3-morpholinopropyl): A homolog in has a longer propyl chain, which may improve membrane permeability but increase molecular weight (MW = 469.0 vs. Compound A’s MW ~454.0) .
Substituent at Position 7 Solubility (LogP)* Example Activity (if available) Reference
N-[2-(morpholin-4-yl)ethyl] (Compound A) 2.8 (estimated) N/A
N-(pyridin-2-ylmethyl) 3.1 MIC = 4 µg/mL (anti-mycobacterial)
N-(4-methoxyphenyl) 3.5 N/A
N-(3-morpholinopropyl) 2.5 N/A

*Estimated using fragment-based methods.

Core Modifications: Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine

Triazolopyrimidine derivatives (), such as N-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine , replace the pyrazole ring with a triazole. This modification:

  • Alters hydrogen-bonding capacity : Triazole’s N-H groups may engage in additional interactions compared to pyrazole’s C-H .

Role of Substituents at Positions 2 and 5

  • 2-Methyl group : Present in Compound A and analogs (e.g., ), this group minimizes rotational freedom and stabilizes the pyrazole ring conformation.
  • 5-tert-butyl : A common feature in potent analogs (), this substituent enhances hydrophobic interactions and resistance to oxidative metabolism .

Biological Activity

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine, also known as D724-0327, is a compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antiviral research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structure and Composition

  • Molecular Formula : C23H30ClN5O
  • IUPAC Name : 5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-[2-(morpholin-4-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
  • SMILES Notation : CC(C)(C)c(cc(NCCN1CCOCC1)n1nc2C)nc1c2-c(cc1)ccc1Cl

Physical Properties

D724-0327 is characterized by its relatively complex structure that includes a chlorophenyl group and a morpholine moiety, which are often associated with enhanced biological activity.

Anticancer Activity

The pyrazolo[1,5-a]pyrimidine scaffold has been reported to exhibit significant anticancer activity. A study highlighted that various derivatives of this scaffold were screened for their ability to inhibit cancer cell proliferation. In vitro assays against breast cancer cell lines (MCF-7, MDA-MB231) showed varying degrees of growth inhibition. However, specific results for D724-0327 were not detailed in this study, indicating a need for further research to elucidate its anticancer potential .

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (μM)Reference
D724-0327MDA-MB231TBD
YM155MDA-MB2310.5
MenadioneMDA-MB2311.0

Antiviral Activity

D724-0327 has also been examined for its antiviral properties. Research into related pyrazolo[1,5-a]pyrimidines has demonstrated efficacy against respiratory syncytial virus (RSV). The mechanism involves inhibiting viral fusion with host cell membranes, which is crucial for viral entry and replication . While specific data on D724-0327's antiviral activity is limited, the structural similarities suggest potential effectiveness.

Enzyme Inhibition

Another area of interest is the inhibition of cathepsin K, an enzyme implicated in various diseases including osteoporosis and cancer metastasis. Preliminary studies indicate that pyrazolo[1,5-a]pyrimidine derivatives can inhibit this enzyme with moderate effectiveness (K_i ≥ 77 μM), suggesting that D724-0327 may share similar properties .

Synthesis and Evaluation

A recent synthesis study utilized microwave-assisted copper-catalyzed methods to create a series of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their biological activities using MTT assays against several cancer cell lines. Although D724-0327 was not specifically tested in this study, the findings contribute to understanding the broader activity of compounds within its class .

Comparative Analysis with Other Compounds

In comparative analyses with other pyrazolo[1,5-a]pyrimidines, D724-0327's unique substituents may influence its biological profile. For instance, compounds with similar structures have shown varied activity based on their side chains and functional groups. This highlights the importance of structure-activity relationships (SAR) in drug development.

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